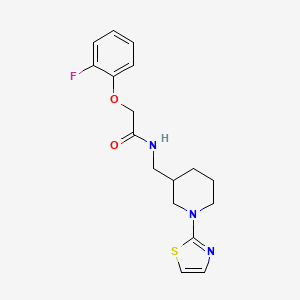

2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-14-5-1-2-6-15(14)23-12-16(22)20-10-13-4-3-8-21(11-13)17-19-7-9-24-17/h1-2,5-7,9,13H,3-4,8,10-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCQYRPNJBJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

Formation of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of thiazolyl-substituted piperidine: This step involves the reaction of thiazole with piperidine under suitable conditions.

Coupling Reaction: The final step involves coupling the 2-(2-fluorophenoxy)acetic acid with the thiazolyl-substituted piperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Research indicates that thiazole derivatives, including those related to 2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, exhibit various biological activities:

- Anticonvulsant Activity : Compounds with thiazole moieties have shown promising anticonvulsant properties. For example, certain thiazole-integrated pyrrolidinones demonstrated significant efficacy in animal models, indicating potential for the treatment of epilepsy .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against multiple cancer cell lines. Studies revealed that thiazole derivatives can inhibit the growth of prostate (PC3), breast (MCF-7), and liver (HepG2) cancer cells. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

- Antimicrobial Activity : Thiazole-containing compounds have been reported to possess antibacterial and antifungal properties. Certain derivatives demonstrated activity comparable to established antibiotics against various bacterial strains, suggesting their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to enhance biological activity. Structure-activity relationship studies indicate that specific substitutions on the thiazole and piperidine rings significantly influence the compound's efficacy and selectivity against target diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Anticonvulsant Activity :

- Anticancer Efficacy Evaluation :

-

Antimicrobial Testing :

- A group of thiazole derivatives underwent antimicrobial screening against Gram-positive and Gram-negative bacteria. Results indicated several compounds with minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like norfloxacin, highlighting their therapeutic potential in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the thiazolyl-piperidine moiety can modulate the compound’s pharmacokinetic properties. The acetamide group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s uniqueness lies in its combination of three structural elements:

- Piperidine-thiazole hybrid : The piperidine ring (substituted at position 3 with a methyl-thiazole group) distinguishes it from simpler thiazol-2-yl acetamides.

- Acetamide linker : Common in bioactive molecules, facilitating hydrogen bonding with biological targets.

Table 1: Structural Comparison with Key Analogs

Pharmacokinetic and Toxicity Considerations

- Toxicity : Piperidine rings can introduce hepatotoxicity risks, but this is structure-dependent. Thiazole moieties are generally well-tolerated .

Biological Activity

2-(2-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure comprising a fluorophenoxy group, a thiazolyl-substituted piperidine, and an acetamide moiety, suggesting various pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-fluorophenoxy)-N-[[1-(thiazol-2-yl)piperidin-3-yl]methyl]acetamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN3O2S |

| Molecular Weight | 345.42 g/mol |

| CAS Number | 1795458-65-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenoxy group enhances binding affinity to target sites, while the thiazolyl-piperidine moiety modulates pharmacokinetic properties. The acetamide group contributes to the compound's stability and solubility, which are crucial for its biological efficacy.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on thiazole derivatives have shown broad-spectrum antitumor effects against various cancer cell lines. In one study, a related thiazole-piperidine compound demonstrated an IC50 value of 0.40 µM against the VEGFR-2 enzyme, indicating potent anticancer properties .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses. By modulating this pathway, the compound may reduce inflammation and associated symptoms .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For example, compounds targeting IKK-2 (IκB kinase) have shown promise in reducing inflammatory responses by blocking NF-kB activation . This suggests that this compound could potentially serve as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study reported that thiazole derivatives exhibited selective toxicity toward leukemia cell lines with significant potency (GI50 values around 5 µM), suggesting that modifications in the piperidine structure can enhance anticancer activity .

- Enzyme Interaction : Molecular docking studies revealed that the acetamide group forms essential hydrogen bonds with active site residues of target enzymes, enhancing binding affinity and specificity .

- Pharmacological Exploration : Various studies have synthesized and characterized thiazole-based compounds, demonstrating their potential as lead compounds for drug development targeting cancer and inflammation .

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Methodology :

- Combinatorial Screening : Use checkerboard assays (e.g., against Staphylococcus aureus) to calculate FIC indices (Fractional Inhibitory Concentration). Pair with β-lactams or fluoroquinolones to assess potentiation .

- Transcriptomics : RNA-seq of treated cells to identify pathways co-regulated with adjunctive drugs (e.g., apoptosis or efflux pump inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.